

chemical formula and molecular weight of lanthelliformisamine A TFA

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Compound of Interest

Compound Name: *lanthelliformisamine A TFA*

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lanthelliformisamine A TFA: A Technical Guide for Researchers

An In-depth Examination of a Marine-Derived Antibiotic Enhancer

Lanthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge *Suberea lanthelliformis*, has emerged as a compound of significant interest in the field of antibiotic drug development. This technical guide provides a comprehensive overview of lanthelliformisamine A trifluoroacetate (TFA) salt, including its chemical properties, biological activity, and proposed mechanism of action, with a focus on its potential as an antibiotic enhancer against multidrug-resistant bacteria.

Chemical Properties and Structure

lanthelliformisamine A TFA is the trifluoroacetic acid salt of lanthelliformisamine A. The chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₂₆ H ₃₅ Br ₂ F ₉ N ₄ O ₈
Molecular Weight	862.38 g/mol
Appearance	Off-white to light yellow solid
Solubility	Soluble in DMSO and Methanol
Source	Marine Sponge <i>Suberea ianthelliformis</i>

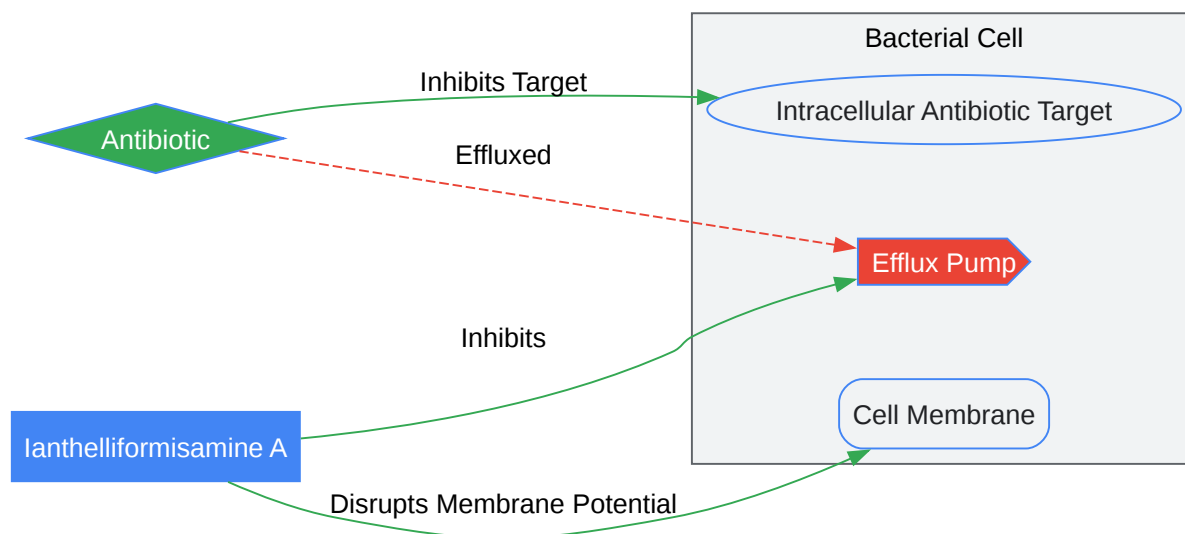
Biological Activity and Mechanism of Action

Ianthelliformisamine A exhibits intrinsic antibacterial activity and, perhaps more significantly, acts as an antibiotic enhancer, particularly against Gram-negative bacteria such as *Pseudomonas aeruginosa* and Gram-positive bacteria like *Staphylococcus aureus*. It has been shown to work synergistically with conventional antibiotics, such as ciprofloxacin, reducing the minimum inhibitory concentration (MIC) of these drugs.

The proposed mechanism of action for Ianthelliformisamine A and its analogs involves a multi-pronged attack on bacterial defenses. The primary mechanisms are believed to be:

- Bacterial Membrane Disruption:** The polyamine chain of Ianthelliformisamine A is thought to interact with and disrupt the integrity of the bacterial cell membrane. This leads to membrane depolarization, dissipating the membrane potential that is crucial for various cellular processes.
- Inhibition of Efflux Pumps:** Ianthelliformisamine A has been suggested to inhibit the activity of bacterial efflux pumps. These pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, Ianthelliformisamine A increases the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy.

The following diagram illustrates the proposed mechanism of action of Ianthelliformisamine A.



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Proposed mechanism of action of lanthelliformisamine A.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of lanthelliformisamine A.

Organism	Assay Type	Activity Metric	Value (μM)	Reference
Pseudomonas aeruginosa	Growth Inhibition	IC ₅₀	6.8	[1]
Pseudomonas aeruginosa	Growth Inhibition	MIC	35	[1]
Staphylococcus aureus	Bactericidal Activity	IC ₅₀	3.8	[2]
Staphylococcus aureus	Bactericidal Activity	MIC	25	[2]

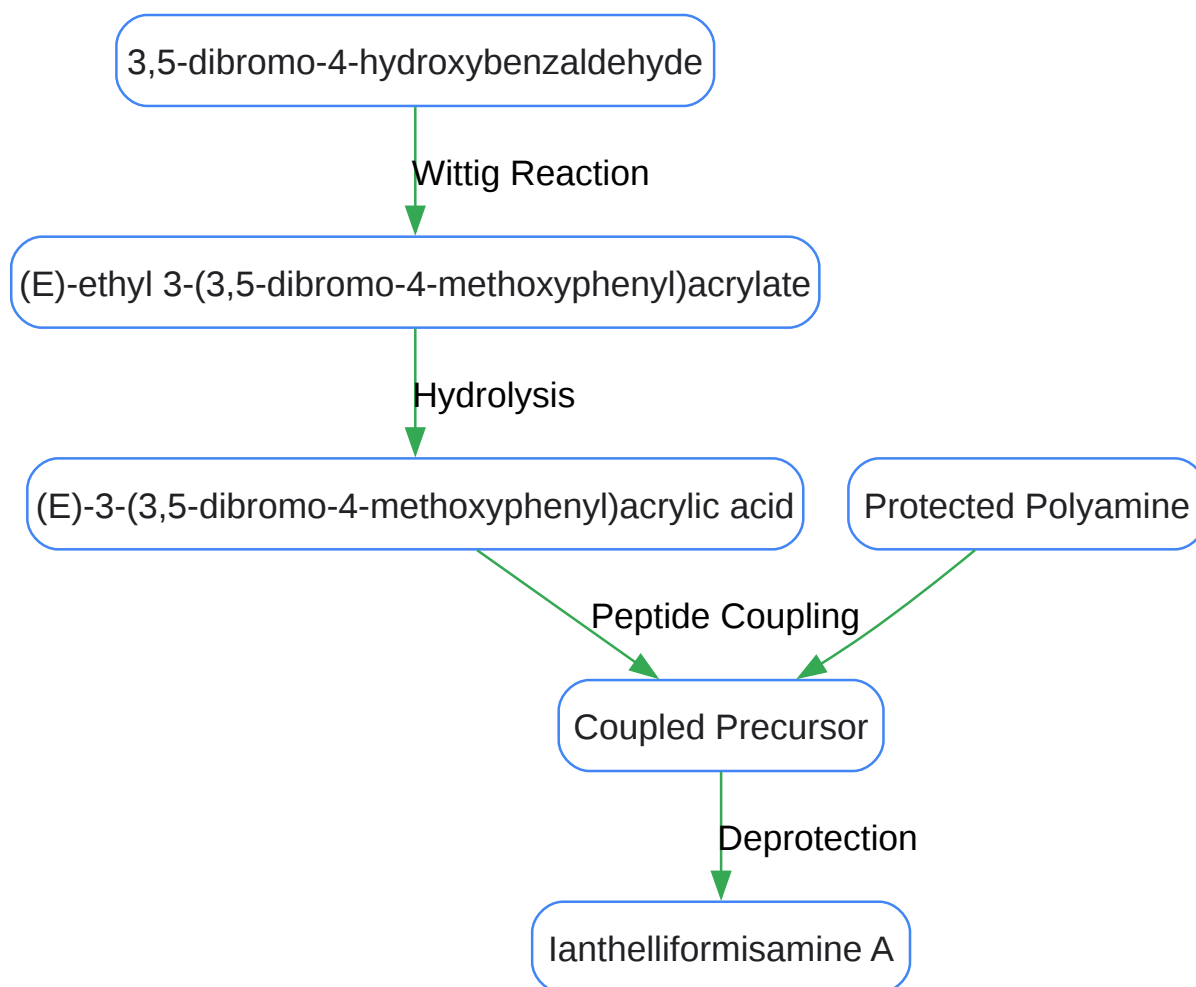
Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of lanthelliformisamine A.

Total Synthesis of lanthelliformisamine A

The synthesis of lanthelliformisamine A can be achieved through a multi-step process. A common route involves the initial synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid. This intermediate is then coupled with the appropriate polyamine chain using peptide coupling reagents, followed by deprotection to yield the final product.

The following diagram outlines a general workflow for the synthesis of lanthelliformisamine A.



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General synthetic workflow for lanthelliformisamine A.

Antibacterial Susceptibility Testing

The antibacterial activity of lanthelliformisamine A is typically determined using broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Protocol:

- Prepare a two-fold serial dilution of **lanthelliformisamine A TFA** in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
- Inoculate each well with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
- Include positive (bacteria only) and negative (medium only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay

The ability of lanthelliformisamine A to inhibit biofilm formation can be assessed using a crystal violet staining method.

Protocol:

- In a 96-well plate, add sub-MIC concentrations of **lanthelliformisamine A TFA** to the wells.
- Inoculate with a standardized bacterial suspension.
- Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
- Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

- Wash the wells again to remove excess stain and allow them to dry.
- Solubilize the stained biofilm with 30% acetic acid or ethanol.
- Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

Membrane Depolarization Assay

Bacterial membrane depolarization can be measured using membrane potential-sensitive fluorescent dyes such as DiSC₃(5).

Protocol:

- Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.
- Resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with glucose).
- Add the fluorescent dye DiSC₃(5) to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.
- Monitor the baseline fluorescence using a fluorometer.
- Add **lanthelliformisamine A TFA** to the cell suspension.
- Record the increase in fluorescence over time. An increase in fluorescence indicates dye release from the membrane, corresponding to membrane depolarization.

Efflux Pump Inhibition Assay

The inhibition of efflux pumps can be evaluated by measuring the intracellular accumulation of a known efflux pump substrate, such as ethidium bromide (EtBr).

Protocol:

- Prepare a bacterial suspension and pre-incubate it with and without a sub-MIC concentration of **lanthelliformisamine A TFA**.
- Add ethidium bromide to the bacterial suspensions.

- Monitor the increase in fluorescence over time using a fluorometer. Ethidium bromide fluoresces upon intercalation with DNA.
- An increased rate and level of fluorescence in the presence of **lanthelliformisamine A TFA**, compared to the control without the compound, indicates inhibition of the efflux pump, leading to higher intracellular accumulation of EtBr.

Conclusion

lanthelliformisamine A TFA represents a promising scaffold for the development of new antibacterial agents and antibiotic adjuvants. Its dual mechanism of action, involving membrane disruption and efflux pump inhibition, makes it a compelling candidate for combating antibiotic resistance. Further research into its structure-activity relationships, in vivo efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this fascinating marine natural product.

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